molecular formula C9H5ClN2O3 B15123114 7-Chloro-3-nitro-1H-quinolin-2-one

7-Chloro-3-nitro-1H-quinolin-2-one

Cat. No.: B15123114
M. Wt: 224.60 g/mol
InChI Key: JWELXTRQIOCTPP-UHFFFAOYSA-N
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Description

The Significance of the Quinolinone Scaffold in Contemporary Organic and Medicinal Chemistry

The quinolinone scaffold is a bicyclic heterocyclic system that has garnered significant attention in both organic and medicinal chemistry. tandfonline.comnih.gov Its derivatives are found in numerous natural products, particularly alkaloids, and form the core of many synthetic compounds with a broad spectrum of biological activities. tandfonline.comresearchgate.net This structural motif is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, making it a valuable starting point for the design of new therapeutic agents. usc.edutandfonline.comresearchgate.net

The versatility of the quinolinone core allows for easy derivatization at multiple positions, enabling chemists to fine-tune its properties and explore its chemical diversity to discover new agents for various diseases. matilda.science The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl group) within the 2-quinolone structure contributes to its ability to bind to biological targets. matilda.science

Quinolinone derivatives have demonstrated a wide range of pharmacological effects, including:

Anticancer: A significant number of quinoline-based compounds are currently approved for cancer therapy or are under clinical investigation. usc.edutandfonline.comnih.gov

Antibacterial: The quinolone class of antibiotics is widely used to treat bacterial infections. nih.govmdpi.comnih.gov

Antimalarial: Several important antimalarial drugs, such as chloroquine (B1663885) and mefloquine, feature a quinoline (B57606) core. nih.govwikipedia.org

Antiviral, Anti-inflammatory, and Anticonvulsant activities: Research has also highlighted the potential of quinoline derivatives in these therapeutic areas. mdpi.comnih.govbiointerfaceresearch.com

The following table highlights some of the FDA-approved drugs that contain the quinoline or quinolone scaffold, underscoring the clinical importance of this structural class. researchgate.netdrugbank.comresearchgate.net

Drug NameTherapeutic Use
BedaquilineAntituberculosis
BosutinibAnticancer (Chronic Myeloid Leukemia)
CabozantinibAnticancer (Thyroid and Kidney Cancer)
CiprofloxacinAntibacterial
LenvatinibAnticancer (Thyroid and Kidney Cancer)
MefloquineAntimalarial
OfloxacinAntibacterial
TopotecanAnticancer (Ovarian and Lung Cancer)

Historical Trajectory and Methodological Evolution in Quinoline and Quinolinone Synthesis

The synthesis of quinolines and their derivatives has a rich history dating back to the 19th century. The first synthesis of a quinolinone was achieved in the late 1800s. mdpi.com Early methods, often named after their discoverers, laid the foundation for quinoline chemistry. These classical methods, while still relevant, often required harsh reaction conditions.

Traditional Synthesis Methods: wikipedia.orgiipseries.orgpharmaguideline.com

Reaction NameDescription
Skraup Synthesis Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.
Combes Synthesis Reaction of anilines with β-diketones.
Conrad-Limpach Synthesis Reaction of anilines with β-ketoesters.
Doebner-von Miller Reaction Reaction of anilines with α,β-unsaturated carbonyl compounds.
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Gould-Jacobs Reaction Starting from an aniline and ethyl ethoxymethylenemalonate.

Over the years, significant advancements have been made in the synthesis of quinolines and quinolinones, driven by the need for more efficient, versatile, and environmentally friendly methods. mdpi.commdpi.com Modern approaches often utilize transition-metal catalysis, microwave irradiation, and multicomponent reactions to achieve higher yields, greater functional group tolerance, and milder reaction conditions. mdpi.comrsc.orgrsc.org

Modern Synthetic Approaches: mdpi.commdpi.comorganic-chemistry.org

MethodKey Features
Palladium-Catalyzed Reactions C-H bond activation, carbonylation, and cross-coupling reactions.
Copper-Catalyzed Reactions Annulation of enaminones with anthranils.
Rhodium and Ruthenium Catalysis C-H activation and heteroannulation.
Microwave-Assisted Synthesis Reduced reaction times and often improved yields.
Multicomponent Reactions Construction of complex molecules in a single step, increasing atom economy.
Metal-Free Reactions Environmentally benign approaches utilizing iodine, solid acids, or photochemical methods.

Academic Relevance of Nitro-Substituted 1H-Quinolin-2-ones

The introduction of a nitro group onto the 1H-quinolin-2-one scaffold has proven to be a valuable strategy in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity and biological activity of the parent molecule. nih.gov

The nitro group can act as an activating group, facilitating nucleophilic substitution reactions and enabling further functionalization of the quinolinone ring. nih.govnih.gov This has been exploited to create a variety of substituted quinolones that would be difficult to access through other synthetic routes. For instance, the presence of a nitro group can facilitate cine-substitution, where a nucleophile attacks a position adjacent to the nitro group, leading to its elimination and the formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov

From a medicinal chemistry perspective, the nitro group can contribute to the biological activity of the molecule. Some nitroquinolones have shown promising antimycobacterial activity, highlighting their potential as therapeutic agents. nih.gov For example, certain 6-nitroquinolones have demonstrated good inhibitory activity against Mycobacterium tuberculosis. nih.gov The redox properties of the nitro group can also play a role in the mechanism of action of some compounds. researchgate.net

The synthesis of nitro-substituted 1H-quinolin-2-ones can be achieved through various methods, including the nitration of the pre-formed quinolinone ring or by using nitro-substituted starting materials in cyclization reactions. nih.govrsc.orgacs.org For example, 3-nitro-2-quinolones can be synthesized by the condensation of a nitroacetate (B1208598) with an o-formylaniline. nih.gov

Rationale for Dedicated Research on 7-Chloro-3-nitro-1H-quinolin-2-one

The specific compound, this compound, presents a unique combination of structural features that warrant dedicated research. The presence of a chlorine atom at the 7-position and a nitro group at the 3-position on the 1H-quinolin-2-one core suggests potential for interesting chemical reactivity and biological activity.

The chloro substituent can influence the electronic properties of the quinolinone ring and may also serve as a handle for further synthetic modifications through cross-coupling reactions. The nitro group, as previously discussed, activates the ring and is a key pharmacophore in certain biologically active molecules.

While specific research solely dedicated to this compound is not extensively documented in the provided search results, its synthesis is plausible through established methodologies. For example, the synthesis could potentially be achieved by nitrating 7-chloro-1H-quinolin-2-one or by cyclizing appropriately substituted precursors. The synthesis of a related compound, 2-chloro-7-nitroquinoxaline, has been reported, which involves the reaction of 7-nitroquinoxalin-2-ol with phosphoryl chloride, suggesting a potential route for the chlorination of a corresponding quinolinone precursor. chemicalbook.com

The combination of the chloro and nitro substituents on the quinolinone scaffold makes this compound an intriguing target for synthetic exploration and biological evaluation. Further research would be necessary to fully elucidate its chemical properties, reactivity, and potential applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

7-chloro-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-4H,(H,11,13)

InChI Key

JWELXTRQIOCTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 3 Nitro 1h Quinolin 2 One and Analogues

Established Synthetic Routes for 1H-Quinolin-2-ones

The foundational methods for constructing the 1H-quinolin-2-one core have been established for over a century and remain integral to organic synthesis. nih.gov These classical routes often involve cyclization and condensation reactions, leveraging readily available starting materials.

Classical Cyclization and Condensation Reactions

Classical approaches to quinolinone synthesis often rely on the condensation of anilines or related aromatic amines with various carbonyl-containing compounds, followed by intramolecular cyclization. jptcp.comresearchgate.net These reactions are typically promoted by acid or base catalysts, or by heat. researchgate.net For instance, the reaction of anilines with β-dicarbonyl compounds can lead to the formation of a β-amino enone, which then undergoes cyclization to form the quinoline (B57606) ring. pharmaguideline.com Another common strategy involves the fusion of ylidenecyanoacetates with aminoarenes in the presence of a strong acid like sulfuric acid. chemicalpapers.com

A variety of starting materials can be employed in these classical syntheses. Anthranilic acid and its derivatives are common precursors. chemicalpapers.com For example, the fusion of anthranilic acid with acrylonitrile derivatives in the presence of concentrated sulfuric acid can yield quinolin-2-one derivatives. chemicalpapers.com Similarly, aniline (B41778) derivatives have been widely used due to their commercial availability. nih.gov

Name Reactions in Quinolinone Synthesis

Several named reactions are cornerstones of quinolinone synthesis, each offering a distinct pathway to the quinoline core. These reactions have been refined over the years to improve yields and accommodate a wider range of substrates. iipseries.orgnih.gov

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. iipseries.orgmdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinolin-2-one. wikipedia.orgfly-chem.com The reaction is regioselective, influenced by both steric and electronic factors of the aniline substituent. mdpi.com High temperatures, often exceeding 250°C, are typically required for the cyclization step. mdpi.comablelab.eu

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines (kinetic control at lower temperatures) or 2-hydroxyquinolines (thermodynamic control at higher temperatures). pharmaguideline.comwikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization. wikipedia.org High-boiling point solvents are often used to achieve the necessary temperatures for this thermal condensation. nih.gov

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the quinoline product. wikipedia.org This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position. pharmaguideline.com

Friedländer Synthesis: This is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comalfa-chemistry.com The reaction can be catalyzed by either acids or bases and typically proceeds via an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.netwikipedia.orgorganicreactions.org The simplicity and atom economy of this reaction make it a popular choice for the synthesis of polysubstituted quinolines. researchgate.net

Name ReactionReactantsKey IntermediateProduct
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateAnilidomethylenemalonic ester4-Hydroxyquinoline-3-carboxylate
Conrad-Limpach Aniline, β-ketoesterSchiff base4-Hydroxyquinoline or 2-Hydroxyquinoline
Pfitzinger Isatin, Carbonyl compoundKeto-acid, ImineQuinoline-4-carboxylic acid
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compoundAldol adduct, Schiff baseSubstituted quinoline

Multi-Component Reactions for Quinolinone Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like quinolinones from simple starting materials in a single step. acs.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org One example is the three-component reaction of an aniline, an aldehyde, and an activated alkyne, which can be catalyzed by various metal catalysts to produce highly substituted quinolines. acs.org Another MCR involves the coupling of an aniline, pyruvic acid, and an aldehyde to form quinoline-4-carboxylic acids, a reaction known as the Doebner synthesis. jptcp.comfly-chem.com

Targeted Synthesis of Halogenated and Nitro-Substituted 1H-Quinolin-2-ones

The synthesis of quinolinones with specific substituents, such as halogens and nitro groups, often requires tailored synthetic strategies. These functional groups can significantly influence the biological activity of the resulting compounds.

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic nitration of a suitable quinoline precursor. evitachem.com The position of nitration is directed by the existing substituents on the ring. For the synthesis of 7-Chloro-3-nitro-1H-quinolin-2-one, a 7-chloro-1H-quinolin-2-one precursor would likely be subjected to nitration.

Chlorination can be accomplished using various reagents. For instance, phosphorus oxychloride can be used to convert a hydroxyquinoline into a chloroquinoline. fly-chem.commdpi.com The introduction of a chloro substituent at a specific position, such as the 7-position, often starts with an appropriately substituted aniline precursor.

The synthesis of compounds like this compound can involve a multi-step process. evitachem.com This may include the initial formation of the quinolinone ring system, followed by sequential chlorination and nitration steps, with careful control of reaction conditions to ensure the desired regiochemistry. evitachem.com

Modern and Sustainable Synthetic Strategies for Quinolinone Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinolinone synthesis. nih.gov These modern approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. nih.gov

Transition Metal-Catalyzed Processes

Transition metal catalysis has revolutionized the synthesis of quinolinones, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. mdpi.comnih.gov

Palladium-catalyzed reactions have been extensively developed for the synthesis of quinolin-2-ones. These methods often involve C-H bond activation and annulation strategies. acs.org For example, a palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient route to 2-quinolinone derivatives. organic-chemistry.org Another approach involves the palladium-catalyzed reductive aminocarbonylation of benzylic ammonium triflates with o-nitrobenzaldehydes. organic-chemistry.org

Cobalt-catalyzed reactions have also been employed for the synthesis of quinolines. For instance, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles offers an environmentally benign approach to these N-heterocycles. mdpi.comorganic-chemistry.org

Ruthenium-catalyzed reactions have been utilized in modified Friedländer syntheses, such as the oxidative cyclization of 2-aminobenzyl alcohol with ketones. jk-sci.comacs.org

More recently, catalysts based on abundant and less toxic metals like manganese have been explored for sustainable quinoline synthesis. A manganese PNP pincer complex has been shown to efficiently catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and alcohols. acs.org

Catalyst TypeReaction ExampleKey Features
Palladium Cyclization of N-(2-formylaryl)alkynamidesC-H activation, atom-economical
Cobalt Dehydrogenative cyclization of 2-aminoaryl alcohols and ketonesEnvironmentally benign, mild conditions
Ruthenium Oxidative cyclization of 2-aminobenzyl alcohol with ketonesModified Friedländer synthesis
Manganese Dehydrogenation/condensation of 2-aminobenzyl alcohols and alcoholsSustainable, uses earth-abundant metal

N-Heterocyclic Carbene-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for constructing complex carbo- and heterocyclic frameworks. nih.gov Their utility in synthesizing quinolinone analogues stems from their unique ability to induce umpolung (polarity reversal) in various substrates, such as aldehydes or imines. nih.govnih.gov This reactivity allows for novel bond formations that are otherwise challenging.

NHC-catalyzed strategies for quinolinone synthesis often involve annulation reactions, where the carbene catalyst facilitates the formation of key intermediates that undergo cyclization. For instance, an efficient asymmetric [3+3] annulation of 2-bromoenals with 3-hydroxyquinolin-2(1H)-ones has been developed using NHC catalysis. researchgate.net This method allows for the construction of enantioenriched quinoline derivatives under mild conditions. The catalytic cycle typically begins with the nucleophilic addition of the NHC to a substrate, generating a reactive intermediate like a Breslow intermediate or its aza-analogue. nih.govnih.gov This intermediate then reacts with a coupling partner, leading to the formation of the heterocyclic ring system and regeneration of the catalyst. nih.gov

Another approach involves the NHC-catalyzed Friedländer quinoline synthesis, which demonstrates the versatility of these catalysts in well-established name reactions. researchgate.netmdpi.com Furthermore, NHCs have been successfully employed in the cross-coupling of quinoxalin-2-ones with isatins, proceeding through the generation of aza-Breslow intermediates from the C=N moiety of the quinoxalinone. nih.gov These methodologies showcase the potential of NHCs to facilitate the synthesis of diverse quinolinone and related heterocyclic structures with high efficiency and control. nih.gov

Table 1: Examples of NHC-Catalyzed Reactions for Heterocycle Synthesis

Reaction Type Reactants Catalyst Type Product Ref
Asymmetric [3+3] Annulation 2-Bromoenals and 3-hydroxyquinolin-2(1H)-ones Chiral NHC Enantioenriched quinoline derivatives researchgate.net
Cross-Coupling Quinoxalin-2-ones and Isatins NHC Functionalized oxindoles nih.gov
[3+2] Cycloaddition Enals and protected hydrazine NHC Pyrazolidinone products nih.gov

Green Chemistry Principles in Quinolinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com Its twelve principles provide a framework for achieving sustainability in chemical synthesis, covering aspects like waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. scispace.comyoutube.com In the context of synthesizing this compound and its analogues, these principles are applied through various innovative techniques that offer environmental and economic benefits over traditional methods. acs.org

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been effectively applied to the synthesis of quinoline and quinazolinone derivatives. sci-hub.catnih.gov For example, a microwave-assisted, solvent-free method for synthesizing various quinoline derivatives proved to be significantly more efficient, with some reactions showing an 11–19% higher yield than conventional heating. nih.gov In one case, the yield for a tri-methoxy-substituted product was doubled under microwave irradiation. nih.gov

The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts. nih.gov Protocols have been developed for synthesizing quinoline-fused 1,4-benzodiazepines and 4-aminoquinoline-phthalimides in a microwave reactor with good to excellent yields (81-97%) in just a few minutes. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product Type Conditions Reaction Time Yield Ref
Quinazolin-4(3H)-one derivative Conventional Heating (84°C) 30 h 55% nih.gov
Quinazolin-4(3H)-one derivative Microwave Irradiation (70°C, 500W) 1.5 h 78% nih.gov
Quinolines (general) Conventional Heating Slower Moderate nih.gov

Eliminating organic solvents is a key goal of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. acs.org Solvent-free, or "neat," reaction conditions are thus highly desirable. researchgate.net The synthesis of N-based heterocycles, including quinolinones, has been successfully achieved under such conditions. researchgate.net For instance, the Knorr quinoline synthesis has been performed in a two-step, one-pot process where the first step proceeds without any solvent, embodying the principle that "the best solvent is no solvent". acs.org Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency and speed, as demonstrated in the synthesis of polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones. nih.gov

Photocatalysis utilizes light energy to drive chemical reactions, often under extremely mild conditions and without the need for harsh reagents or sacrificial oxidants. dechema.deacs.org This approach has been applied to quinoline synthesis through various mechanisms. One method involves a dual-catalyst system that couples a photocatalyst with a proton reduction co-catalyst to synthesize quinolines from N-alkyl anilines or anilines and aldehydes, producing H₂ as the only byproduct. acs.orgacs.org

Visible-light-induced photocatalysis represents a particularly green approach. mdpi.com For example, 9,10-phenanthrenequinone has been used as a visible-light-excited photocatalyst for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines. mdpi.com These methods avoid the high temperatures and strong acids or bases often required in traditional syntheses, reducing energy consumption and improving the safety profile of the process. dechema.de

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, efficiency, and mild reaction conditions. northumbria.ac.uk Biocatalytic strategies have been developed for the synthesis of both quinolines and 2-quinolones. For instance, monoamine oxidase (MAO-N) enzymes have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. nih.govnorthumbria.ac.ukresearchgate.net

A chemo-enzymatic, one-pot cascade has also been designed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds using horseradish peroxidase (HRP) followed by a chemical oxidation step. nih.govnorthumbria.ac.uk More recently, promiscuous fungal polyketide synthases have been shown to accept substituted anthranilic acid derivatives to produce precursors of pharmaceutically relevant 2-quinolones, demonstrating the potential for engineering enzymatic pathways for the production of these valuable scaffolds. biorxiv.org

Ultrasonication, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. nih.gov This technique, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-temperature and high-pressure zones. nih.gov This method is energy-efficient and has been used to accelerate the synthesis of various medicinal compounds. nih.gov

In the synthesis of N-[substituted phenyl]hydrazinecarboxamide, an important intermediate, the use of ultrasonication reduced the reaction time from 24 hours under conventional methods to just 30–45 minutes. nih.gov Similarly, another step was completed in 5-20 minutes with ultrasound compared to 30 minutes to 48 hours conventionally. nih.gov The sono-Fenton process, which combines ultrasound with the Fenton reaction, has been used to promote radical cascade reactions for the rapid synthesis of functionalized indolines, a related N-heterocycle, in as little as 60 seconds. nih.gov

Table 3: Comparison of Ultrasonication-Mediated vs. Conventional Synthesis Times

Synthesis Step Conventional Method Time Ultrasound-Mediated Time Ref
Phenyl[substituted phenyl]carbamates Synthesis 4 hours 20 minutes nih.gov
N-[substituted phenyl]hydrazinecarboxamide Synthesis 24 hours 30-45 minutes nih.gov
Catalyst-Free Approaches

The development of synthetic routes that circumvent the need for catalysts is a significant goal in green chemistry, aiming to reduce costs, simplify purification processes, and minimize toxic waste. For the synthesis of quinolinone derivatives, several catalyst-free methods have been explored, often relying on the intrinsic reactivity of the starting materials under specific thermal or solvent conditions.

One-pot condensation reactions represent a prominent catalyst-free strategy. For instance, the synthesis of dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives has been achieved through a cyclization of an aromatic aldehyde, dimedone, and 8-hydroxy-quinoline without any catalyst under reflux conditions. scirp.org This approach highlights the potential for forming complex heterocyclic systems in a single, efficient step. The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and a nucleophile, followed by Michael addition and subsequent cyclization. scirp.org

Transition-metal-free protocols are also gaining traction. For example, a method for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines has been developed that avoids the use of transition metals. nih.govacs.org This strategy relies on the functionalization of C(sp³)–H bonds and a tandem cyclization, offering an environmentally friendly route to valuable quinoline structures. nih.govacs.org While not directly producing this compound, these methodologies are applicable to the synthesis of its diverse analogues.

Mechanochemical processes, which use mechanical energy to induce chemical reactions, also offer a solvent-free and often catalyst-free alternative. An iodine-mediated synthesis of multi-substituted quinoline derivatives has been developed using a solvent-free mechanochemical process, showcasing an environmentally benign oxidative annulation reaction. researchgate.net

Table 1: Examples of Catalyst-Free Synthesis of Quinoline Analogues

Starting Materials Reaction Conditions Product Type Reference
Aromatic aldehyde, dimedone, 8-hydroxy-quinoline Reflux, no catalyst Chromeno-quinoline derivatives scirp.org
2-Styrylanilines, 2-methylbenzothiazoles I2 (promoter), TBHP (oxidant), DMSO, 120 °C Functionalized quinolines nih.govacs.org
Utilization of Green Solvents (e.g., Water, Ethanol, Supercritical CO2)

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, ethanol, and supercritical carbon dioxide (ScCO₂) are notable examples of green solvents being employed in the synthesis of quinoline and quinolinone structures. nih.gov

Water and Ethanol: Aqueous and ethanolic systems are highly desirable due to their low cost, non-toxicity, and environmental safety. nih.gov For instance, the synthesis of certain quinoline derivatives has been achieved in an eco-friendly EtOH:H₂O (1:1) medium under microwave irradiation, which significantly shortens reaction times compared to conventional reflux methods. nih.gov These solvent systems are particularly effective for reactions involving polar substrates and reagents.

Supercritical Carbon Dioxide (ScCO₂): Supercritical CO₂ is a highly attractive green solvent due to its non-toxic, non-flammable nature and tunable solvent properties. nih.gov By adjusting pressure and temperature, the density and solvating power of ScCO₂ can be precisely controlled. nih.govmdpi.com While pure ScCO₂ is nonpolar, its polarity can be modified by adding a co-solvent, typically ethanol, making it suitable for a wider range of reactions, including the extraction and synthesis of heterocyclic compounds. nih.govmdpi.comresearchgate.netresearchgate.net The use of ScCO₂ with an ethanol co-solvent has been explored for the extraction of natural products like quinine and cannabinoids, demonstrating its potential for processing complex organic molecules. mdpi.comresearchgate.netresearchgate.net This technology is promising for the synthesis and purification of quinolinone derivatives, offering a clean and efficient alternative to traditional organic solvents. nih.gov

Table 2: Green Solvents in the Synthesis and Extraction of Quinolines and Analogues

Green Solvent Application Advantages Reference(s)
Water/Ethanol Synthesis of quinoline derivatives Low cost, non-toxic, safe, reduced reaction times with microwave irradiation nih.gov
Supercritical CO₂ Extraction of bioactive compounds Non-toxic, non-flammable, tunable solvent properties, easy product separation nih.govmdpi.com

Oxidative Annulation Strategies for Quinoline and Quinolinone Structures

Oxidative annulation has emerged as a powerful and atom-economical strategy for constructing quinoline and quinolinone scaffolds. mdpi.comscilit.com These methods often involve C-H bond activation, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. mdpi.comnih.gov

Transition-metal catalysis is a key enabler of many oxidative annulation reactions. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed to facilitate the cyclization of various precursors into quinoline structures. mdpi.com For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes involves a twofold C-H activation to construct the quinoline ring system. snnu.edu.cn

Transition-metal-free oxidative annulation protocols have also been developed. These methods often utilize oxidants like iodine or air in combination with a promoter or specific solvent conditions. mdpi.comorganic-chemistry.org For instance, an iodine-mediated oxidative cyclization of anilines under mechanochemical conditions provides an environmentally friendly route to polysubstituted quinolines. researchgate.net Another approach uses K₂S₂O₈ to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent, to produce 4-arylquinolines. organic-chemistry.org

The choice of catalyst, oxidant, and solvent plays a crucial role in the efficiency and selectivity of these reactions. mdpi.com The development of photo-induced oxidative cyclization further expands the toolkit for sustainable quinoline synthesis. mdpi.comscilit.com

Regiochemical Control and Selectivity in Substituted Quinolinone Synthesis

Achieving regiochemical control is a critical challenge in the synthesis of substituted quinolinones, as the cyclization of unsymmetrical precursors can often lead to a mixture of isomers. mdpi.com The outcome of these reactions is typically governed by a combination of steric and electronic factors. mdpi.com

Classic quinolinone syntheses, such as the Gould-Jacobs reaction, demonstrate the importance of regioselectivity. In this reaction, the cyclization of asymmetrically substituted anilines can occur at two different ortho positions, potentially yielding a mixture of products. mdpi.com The directing influence of substituents on the aniline ring is therefore paramount in controlling the final product structure.

The Camps cyclization, another key method for synthesizing both quinolin-2-ones and quinolin-4-ones, also presents regiochemical considerations. The reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The regioselectivity, determining whether a quinolin-4-one or a quinolin-2-one is formed, depends on the substrate's structure and the reaction conditions, particularly the type of base used. mdpi.com

Modern synthetic methods continue to address the challenge of regioselectivity. For example, in the photocyclisation of substituted 2-benzylidenecyclopentanone O-alkyloximes to form annulated quinolines, the position of substituents on the benzylidene ring dictates the substitution pattern of the resulting quinoline. Reactions with meta-substituted precursors are highly regioselective, with the electronic nature of the substituent determining the cyclization pathway. Similarly, directed metalation strategies using lithium-magnesium or lithium-zinc amides allow for the regioselective functionalization of chloro-substituted quinolines at specific positions (C-2, C-3, or C-8), providing a powerful tool for synthesizing precisely substituted derivatives. researchgate.net

Table 3: Factors Influencing Regioselectivity in Quinolinone Synthesis

Synthetic Method Key Factors Outcome Reference(s)
Gould-Jacobs Reaction Steric and electronic effects of aniline substituents Controls cyclization at ortho positions mdpi.com
Camps Cyclization Substrate structure, type of base Directs formation of quinolin-4-one vs. quinolin-2-one mdpi.com
Photocyclisation of Benzylidenecyclopentanone Oximes Position and electronic nature of substituents Determines substitution pattern (5-, 6-, 7-, or 8-substituted)

Chemical Reactivity and Transformations of 7 Chloro 3 Nitro 1h Quinolin 2 One

Nucleophilic Aromatic Substitution Reactions on the Quinolinone Core

The quinolinone core of 7-Chloro-3-nitro-1H-quinolin-2-one is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the C-3 position. The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov This electronic effect facilitates the displacement of the chloride ion at the C-7 position by a wide range of nucleophiles.

This reaction is a cornerstone for introducing diversity at the C-7 position. Common nucleophiles employed in this transformation include primary and secondary amines, which lead to the formation of 7-amino-substituted quinolinones. This reaction is typically carried out by heating the quinolinone with an excess of the desired amine, sometimes in the presence of a base to neutralize the HCl generated. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient carbon atom bonded to the chlorine, initiating the substitution sequence. chemguide.co.uk Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

Nucleophile Reagent Example Product Class General Reaction Conditions
Primary AmineAniline (B41778)7-(Arylamino)-3-nitro-1H-quinolin-2-oneHeat in solvent (e.g., DMF, Ethanol)
Secondary AminePiperidine7-(Piperidin-1-yl)-3-nitro-1H-quinolin-2-oneHeat, often with excess amine
AlkoxideSodium Methoxide7-Methoxy-3-nitro-1H-quinolin-2-oneAnhydrous alcohol, base
ThiolateSodium Thiophenoxide7-(Phenylthio)-3-nitro-1H-quinolin-2-oneAprotic solvent (e.g., DMF)

This table presents representative examples of nucleophilic aromatic substitution reactions based on established chemical principles.

Chemical Transformations Involving the Nitro Group

The nitro group at the C-3 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction changes the electronic properties of the quinolinone ring, as the electron-withdrawing nitro group is converted into an electron-donating amino group.

Several methods are effective for this reduction. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. capes.gov.br Another common approach involves the use of metals in acidic media, such as iron (Fe) powder in acetic acid or hydrochloric acid, or tin(II) chloride (SnCl₂) in concentrated HCl. These methods are robust and tolerate a wide range of other functional groups. The resulting 3-amino-7-chloro-1H-quinolin-2-one is a valuable intermediate, as the newly formed amino group can undergo a host of further reactions, including diazotization, acylation, and alkylation.

Reducing Agent Typical Conditions Product
H₂, Pd/CMethanol or Ethanol solvent, room temp. to 50 °C3-Amino-7-chloro-1H-quinolin-2-one
Iron (Fe), Acetic AcidHeat3-Amino-7-chloro-1H-quinolin-2-one
Tin(II) Chloride (SnCl₂)Concentrated HCl, Ethanol3-Amino-7-chloro-1H-quinolin-2-one
Sodium Borohydride (NaBH₄) with catalystWith catalysts like Au or Ni salts3-Amino-7-chloro-1H-quinolin-2-one

This table outlines common laboratory methods for the reduction of an aromatic nitro group. rsc.orgnih.gov

Derivatization and Functionalization at the Lactam Nitrogen (N-1)

The lactam functionality of the quinolinone ring possesses an N-H bond at the N-1 position that can be readily derivatized. This site can be alkylated or acylated after deprotonation with a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF). nih.gov

Once the nitrogen anion is formed, it can react with a variety of electrophiles. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N-alkylated quinolinones. researchgate.net This modification can be used to alter the solubility and steric properties of the molecule. Similarly, reaction with acyl chlorides or acid anhydrides yields N-acylated products. This site-specific functionalization is crucial for building molecular complexity and fine-tuning the properties of the quinolinone scaffold.

Reaction Type Reagent Example Base Product Class
N-AlkylationMethyl Iodide (CH₃I)K₂CO₃, NaH7-Chloro-1-methyl-3-nitro-1H-quinolin-2-one
N-BenzylationBenzyl Bromide (BnBr)K₂CO₃, NaH1-Benzyl-7-chloro-3-nitro-1H-quinolin-2-one
N-AcylationAcetyl ChloridePyridine, Et₃N1-Acetyl-7-chloro-3-nitro-1H-quinolin-2-one

This table illustrates representative methods for the derivatization of the lactam nitrogen.

Site-Specific Modifications and Introduction of Diverse Functionalities

The distinct reactivity of the three functional groups on the this compound scaffold allows for a high degree of control in site-specific modifications. Chemists can strategically perform reactions in a stepwise manner to introduce diverse functionalities and construct complex molecular architectures.

For example, a synthetic sequence could begin with a nucleophilic aromatic substitution at the C-7 position to install a desired side chain. Following this, the nitro group at C-3 could be reduced to an amine. This new amino group can then be further functionalized, for example, by forming an amide bond with a carboxylic acid. Finally, the lactam nitrogen at N-1 can be alkylated to complete the synthesis. The ability to perform these reactions sequentially without interfering with other parts of the molecule highlights the synthetic utility of this compound as a building block. This controlled, stepwise approach is fundamental to the rational design and synthesis of new chemical entities, particularly in the development of libraries of related compounds for screening purposes. nih.gov

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 3 Nitro 1h Quinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 7-Chloro-3-nitro-1H-quinolin-2-one by providing information about the chemical environment of individual protons and carbon atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 ~8.5-9.0 s
H-5 ~7.8-8.2 d
H-6 ~7.4-7.7 dd
H-8 ~7.6-7.9 d
N-H ~11.0-12.0 br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct resonance in the spectrum. oregonstate.edu The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached and nearby atoms. compoundchem.com The carbonyl carbon (C-2) is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbon atom attached to the nitro group (C-3) will also be shifted downfield due to the strong electron-withdrawing nature of the nitro group. Aromatic carbons generally resonate between 110 and 160 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-2 ~160-165
C-3 ~145-150
C-4 ~120-125
C-4a ~138-142
C-5 ~128-132
C-6 ~125-129
C-7 ~130-135
C-8 ~115-120
C-8a ~140-145

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the IR spectrum of this compound, distinct absorption bands are expected that correspond to the vibrations of its specific bonds. The presence of a carbonyl group (C=O) of the quinolinone ring will give rise to a strong absorption band typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group is expected to appear as a broad band around 3200-3400 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3200-3400
C=O (Amide) Stretching 1650-1700
NO₂ Asymmetric Stretching 1500-1550
C=C (Aromatic) Stretching 1450-1600
NO₂ Symmetric Stretching 1300-1350
C-N Stretching 1200-1350

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. uni-saarland.de For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 224.60 g/mol . evitachem.com The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity ratio of about 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Fragmentation of the molecular ion can provide further structural insights. youtube.com Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 mass units) or NO (30 mass units). libretexts.org Cleavage of the quinolinone ring can also occur, leading to various fragment ions. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgwhitman.edu However, this compound has two nitrogen atoms, so its molecular ion peak is expected to have an even mass number. whitman.edu

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Interpretation
224/226 Molecular ion peak [M]⁺ and [M+2]⁺
178/180 Loss of NO₂
194/196 Loss of NO
150/152 Loss of NO₂ and CO

Note: The presence of chlorine isotopes will result in paired peaks for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinolin-2-one derivatives are known to exhibit UV absorption and, in some cases, fluorescence. nih.govnih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system and the carbonyl and nitro chromophores. nveo.org The presence of the chloro and nitro substituents will influence the position and intensity of these absorption maxima.

While specific fluorescence data for this compound is not detailed in the provided search results, quinolin-2-one scaffolds are recognized as potential fluorophores. nih.govnih.gov The introduction of substituents can significantly modulate the fluorescence properties, including quantum yield and emission wavelength. nih.gov Further experimental studies would be necessary to fully characterize the fluorescence behavior of this specific compound.

Computational Chemistry and Cheminformatics Applied to 7 Chloro 3 Nitro 1h Quinolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds for their potential to interact with a specific biological target. For quinoline (B57606) derivatives, docking studies have provided valuable information on their interactions with various enzymes and proteins.

Successful drug action is contingent on the precise interaction between a ligand and its biological target. Docking simulations allow for the detailed analysis of these binding modes, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For quinolone derivatives, the quinolone core and its substituents play a crucial role in forming these interactions. The carbonyl oxygen and the nitrogen in the quinoline ring are often involved in hydrogen bonding.

In studies of related quinolinone hybrids, the NH of the quinoline and functionalities on substituents have been shown to form crucial hydrogen bonds with amino acid residues like LYS137, GLY125, and THR140 in the active site of enzymes like caspase-3. The analysis of these interactions is fundamental to understanding the structure-activity relationship and for the rational design of more potent inhibitors.

Beyond identifying binding modes, molecular docking simulations can also predict the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. These scores provide a semi-quantitative estimation of the binding strength and are used to rank potential drug candidates. The conformational landscape of a flexible molecule like 7-Chloro-3-nitro-1H-quinolin-2-one can also be explored to identify low-energy conformations that are favorable for binding.

The accuracy of binding affinity prediction is crucial for virtual screening campaigns. While docking provides a valuable first-pass filter, more rigorous methods like molecular dynamics simulations are often employed to refine the binding poses and energies.

The versatility of the quinolone scaffold allows it to interact with a wide range of biological targets. Computational studies have been instrumental in exploring these interactions.

DNA Gyrase: Quinolones are well-known inhibitors of DNA gyrase, an essential bacterial enzyme. Docking studies have elucidated how these compounds bind to the enzyme's active site, often involving a water-metal ion bridge and interactions with key residues like Ser83 and Asp87 (E. coli GyrA numbering). Computational models have been developed to understand the binding of quinolones to the DNA-gyrase complex, providing insights for overcoming drug resistance.

Kinases: Various kinases have been identified as targets for quinolone-based compounds in the context of cancer therapy. Docking studies have shown that these molecules can be accommodated in the ATP-binding cleft of kinases, thereby inhibiting their activity.

Caspase-3: Quinolinone derivatives have been investigated as inhibitors of caspase-3, an enzyme involved in apoptosis. Molecular docking studies have helped in understanding the binding modes within the caspase-3 active site and have guided the design of potent antiapoptotic agents.

Table 2: Representative Docking Scores of Quinolone Derivatives against Various Targets

Target EnzymePDB IDExample LigandDocking Score (kcal/mol)Key Interacting ResiduesReference
Caspase-3-Quinolinone-triazole hybrid-LYS137, GLY125, THR140
DNA Gyrase3TTZ7-piperazinylquinolone--
COX-2-Nitro-chalcone-9.3 to -8.2Ser339, Val102, Ala513

This table provides examples from related compounds and targets and is for illustrative purposes. Specific data for this compound may vary.

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a powerful cheminformatics tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For quinolone derivatives, pharmacophore models have been developed to quantitatively explain the structural requirements for their activity as, for example, DNA gyrase inhibitors. These models, often validated by docking studies, serve as 3D queries for screening large compound databases to identify novel hits with the desired biological profile. A typical pharmacophore for a quinolone might include hydrogen bond acceptors corresponding to the carbonyl oxygen and other heteroatoms, as well as hydrophobic features associated with the aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical, electronic, and steric properties) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide lead optimization.

For quinoline-based compounds, QSAR models have been developed to understand the structural basis of their antimalarial activity, among others. These studies have highlighted the importance of specific substituents and their positions on the quinoline ring for biological efficacy. For instance, the presence of a halogen atom at position 7 of the quinoline core has been shown to be favorable for inhibitory activity against P. falciparum. The development of robust and predictive QSAR models is a key component of modern, computer-aided drug design.

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinoline derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models are developed to guide the rational design of new, more potent agents for various applications, including as antimalarial and anticancer agents. mdpi.comnih.gov

2D-QSAR models are alignment-independent and correlate biological activity with physicochemical descriptors calculated from the 2D representation of the molecules. These descriptors can include topological, electronic, and constitutional indices. semanticscholar.orgacs.org

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are alignment-dependent and provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. mdpi.commdpi.com

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity data using statistical methods like Partial Least Squares (PLS). mdpi.com

CoMSIA: An extension of CoMFA, CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship. mdpi.commdpi.com

In developing these models for quinoline derivatives, a database of compounds with a wide structural variability and a broad range of biological activity is typically used. nih.gov For instance, in a study on quinoline derivatives as antimalarials, contour maps generated from CoMFA and CoMSIA models highlighted key structural features. The models indicated that bulky substituents at position 7 of the quinoline core, such as the chlorine atom present in this compound, favor inhibitory activity. nih.govsemanticscholar.org Similarly, hydrophobic fields around positions 2 and 3 were shown to be important, suggesting that the nitro group at position 3 could play a significant role in the molecule's interaction with its biological target. semanticscholar.org

Validation and Predictive Power of QSAR Models

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous internal and external validation procedures are essential. nih.gov A well-validated model can accurately predict the activity of newly designed compounds, saving time and resources in their synthesis and testing. mdpi.com

Internal Validation assesses the robustness of the model using the training set data. A common method is the leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of good internal predictive ability. mdpi.com

External Validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. Key statistical metrics for external validation include:

r²_test (or R²_pred): The coefficient of determination for the test set. A value greater than 0.6 is considered acceptable for a predictive model. mdpi.comnih.gov

r²m: A metric that assesses the difference between observed and predicted values of the test set compounds. nih.gov

Root Mean Squared Error of Prediction (RMSEP) and Mean Absolute Error (MAE): These metrics measure the deviation between predicted and actual values. Lower values indicate better predictive accuracy. mdpi.com

Studies on quinoline derivatives have produced QSAR models with strong statistical validation, demonstrating their high predictive power. mdpi.comnih.gov For example, 2D-QSAR, CoMFA, and CoMSIA models developed for a series of antimalarial quinolines showed excellent predictive capacity. mdpi.comnih.gov However, it is also recognized that the performance of QSAR models can deteriorate over time as new chemical entities are synthesized. Therefore, it is crucial to periodically retrain models with up-to-date experimental data to maintain their applicability and ensure maximum predictive power. nih.gov

Table 1: Statistical Validation Parameters for QSAR Models of Quinoline Derivatives

Model Type r²_test MAE RMSEP Source
CoMFA - 0.878 1.2803 - mdpi.comnih.gov
CoMSIA 0.764 0.876 0.7006 - mdpi.commdpi.comnih.gov
2D-QSAR - 0.845 0.4849 - mdpi.comnih.gov

Virtual Screening and De Novo Design Methodologies

Virtual screening and de novo design are powerful computational strategies for identifying novel hit compounds or designing entirely new molecules with desired biological activity. youtube.com

Virtual Screening involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. This can be done through two main approaches:

Structure-Based Virtual Screening: This method requires the 3D structure of the target protein. Docking simulations are used to predict how well each compound in a library fits into the target's binding site and to estimate the binding affinity. youtube.com For quinolinone derivatives, this could involve docking libraries against targets like mutant isocitrate dehydrogenase 1 (mIDH1), for which they have shown inhibitory activity. nih.gov

Ligand-Based Virtual Screening: When the target's 3D structure is unknown, this approach uses the structure of known active compounds, like this compound, as a template. A pharmacophore model is created based on the key structural features essential for activity, and this model is then used to search databases for other molecules that share these features. youtube.com

De Novo Design is a computational method for creating entirely new molecular structures from scratch, rather than searching through existing libraries. youtube.comyoutube.com These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model. youtube.com Recently, chemical language models (CLMs), inspired by natural language processing in AI, have emerged as a powerful tool for de novo design. These models learn the "syntax" of chemical structures and can generate novel, valid molecules in the form of SMILES or other string representations. youtube.com This approach could be used to explore the chemical space around the this compound scaffold to generate novel candidates with potentially improved properties.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the development of sophisticated predictive models from large datasets. chimia.ch Unlike traditional programming, AI systems learn from data to make predictions about new inputs without being explicitly programmed for each task. chimia.ch For quinoline and related compounds, ML models are being applied to a wide range of predictive challenges.

Prediction of Quinone Formation: Quinones can be reactive metabolites of drugs. ML models have been developed that can accurately predict the likelihood of a molecule forming quinone-type metabolites. nih.gov For a compound like this compound, such models could provide early insights into its metabolic fate. These models use 2D descriptors and various molecular fingerprints to achieve high accuracy, significantly outperforming older methods. nih.gov

Prediction of Reactive Sites: ML models can predict the most likely sites of reaction on a molecule for processes like electrophilic aromatic substitution. researchgate.net A model trained on quinoline derivatives achieved 93% accuracy, providing a valuable tool for planning the synthesis of new analogues. researchgate.net

Property Prediction: ML models, such as Nu-Support Vector Regression (Nu-SVR), have been used to predict the performance of pyridine-quinoline derivatives as corrosion inhibitors. aip.org These models, which correlate quantum chemical descriptors with inhibitory efficacy, have shown superior predictive performance compared to other methods. aip.org

The integration of AI and ML accelerates research and development by allowing for initial virtual screening and property prediction, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Structure Activity Relationship Sar Studies of 7 Chloro 3 Nitro 1h Quinolin 2 One Derivatives

Impact of Chloro Substitution at Position 7 on Molecular Interactions

The chloro substituent at the 7-position of the quinolin-2-one ring is a key feature influencing the molecule's interactions. As an electron-withdrawing group, it modifies the electron density of the aromatic system, which can affect hydrogen bonding and van der Waals forces. This is a common feature in many biologically active quinoline (B57606) compounds. For instance, the 7-chloroquinoline (B30040) nucleus is a mainstay in antimalarial drugs. nih.gov In the context of anticancer agents, quinoline derivatives with substitutions at various positions, including C-7, have shown significant cytotoxic activity. nih.gov

The presence of a halogen, such as chlorine, at position 7 can enhance the therapeutic action of certain drugs. nih.gov For example, in the development of antimalarial compounds, a small, electron-withdrawing group like chlorine at this position is often required for potency. nih.gov The size of the alkyl chain and the presence of different functional groups in 4-substituted 7-chloro-quinolines have been shown to influence the crystallization process, which can be indicative of the types of intermolecular interactions the molecules can form. rsc.org

Role of Nitro Substitution at Position 3 in Biological Target Engagement and Reactivity

The nitro group at the 3-position is a critical determinant of the biological activity of these quinolin-2-one derivatives. Its strong electron-withdrawing nature activates the scaffold, making it more susceptible to nucleophilic attack and facilitating reactions like the Diels-Alder reaction. nih.gov This electronic feature can favor interactions with amino acids in target proteins. mdpi.com

Influence of Modifications at N-1 and other Ring Positions (e.g., C-4, C-5, C-6, C-8) on SAR

Modifications at the N-1 position and other sites on the quinolin-2-one ring, such as C-4, C-5, C-6, and C-8, have been widely studied to refine the SAR of this class of compounds.

N-1 Position: The introduction of substituents at the N-1 position can significantly impact biological activity. For example, in a series of 1-methyl-3,6,8-trinitro-2-quinolone, the N-methyl group is part of the core structure that undergoes various functionalization reactions. nih.gov In other quinolin-2-one derivatives, modifications at the N-1 position with groups like substituted ureas and thioureas have been explored to generate new compounds with potential biological activities. sapub.orgresearchgate.net

C-4 Position: The C-4 position is a common site for modification. In some quinoline series, functionalization at this position has led to compounds with interesting antiproliferative properties. durham.ac.uk The introduction of different substituents at C-4 of the 7-chloroquinoline scaffold has been shown to modulate antinociceptive and anti-inflammatory effects. nih.gov

C-5, C-6, and C-8 Positions: Substitutions at these positions also play a role in determining the biological profile. For instance, the synthesis of 6-nitroquinoline-2-one derivatives has been a strategy to create new biologically active compounds. sapub.orgresearchgate.net The presence of substituents at C-6 and C-8, in addition to the 3-nitro group, can influence the reactivity and cycloaddition potential of the quinolone framework. nih.gov In the context of HER2 inhibitors, substituents at the C-6 position of quinazoline (B50416) derivatives were found to be important for selectivity. nih.gov Similarly, modifications at the C-8 position of the quinoline ring have been explored in the development of new antifungal agents. nih.gov

Table 1: Impact of Substitutions on Quinoline Derivatives' Biological Activity

Position of Modification Type of Substituent Observed Effect on Biological Activity Reference
C-7 Chloro Often essential for antimalarial potency. nih.gov
C-3 Nitro Activates the quinolone scaffold for reactions. nih.gov
N-1 Methyl Part of the core structure for further functionalization. nih.gov
C-4 Various Modulates antiproliferative and anti-inflammatory activity. durham.ac.uknih.gov
C-6 Nitro Used to generate new biologically active derivatives. sapub.orgresearchgate.net
C-8 Fluoro Explored for developing new antifungal agents. nih.gov

Correlation between Electronic Properties and Structural Features with Bioactivity

A clear correlation exists between the electronic and structural characteristics of 7-chloro-3-nitro-1H-quinolin-2-one derivatives and their bioactivity. The electron-withdrawing properties of the chloro and nitro groups significantly influence the molecule's electronic distribution, which in turn affects its interaction with biological targets. nih.govnih.gov

Mechanistic Insights Derived from Comprehensive SAR Analysis

A thorough analysis of the SAR of this compound derivatives provides valuable clues about their mechanism of action. The consistent finding that the 3-nitro group is often essential for activity strongly points to a mechanism that may involve bioreductive activation. nih.gov The influence of substituents on the electronic properties of the quinoline ring can also suggest the types of interactions that are important for target binding. mdpi.com

By combining SAR data with computational modeling and structural biology techniques, a more detailed understanding of how these compounds interact with their biological targets can be achieved. This integrated approach allows for the rational design of new derivatives with improved potency and selectivity. For example, understanding how different substituents on the 7-chloro-4-(phenylselanyl) quinoline scaffold affect its anti-inflammatory and antinociceptive properties helps in identifying the key features for its efficacy. nih.gov These mechanistic insights are crucial for optimizing lead compounds and developing novel therapeutic agents.

Future Perspectives and Advanced Research Directions for 7 Chloro 3 Nitro 1h Quinolin 2 One

Innovations in Green and Sustainable Synthetic Methodologies for Quinolinones

Traditional methods for synthesizing quinolinone derivatives often involve hazardous chemicals, harsh reaction conditions, long reaction times, and difficult work-up procedures, creating significant environmental and economic concerns. nih.govresearchgate.net Consequently, the field is moving towards green and sustainable chemistry, which aims to achieve sustainability at the molecular level through non-hazardous chemical innovation. researchgate.net The focus is on developing new techniques that reduce the use of harmful solvents, catalysts, and reagents. tandfonline.com

Several innovative and eco-friendly methods are being applied to the synthesis of quinolinones. researchgate.net These include microwave-assisted synthesis, the use of ultrasound, multicomponent reactions (MCRs), and reactions in aqueous media or under solvent-free conditions. nih.govtandfonline.com Microwave irradiation, for instance, offers rapid reaction times and high yields. researchgate.net The use of biodegradable and recyclable catalysts, such as L-proline or various nanoparticles, is also a key strategy. researchgate.netresearchgate.net These modern approaches not only provide high yields of the target compounds but also simplify the work-up process and allow for catalyst reuse, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Below is a comparison of various green synthesis methods applicable to the quinolinone scaffold.

MethodPrincipleKey FeaturesAdvantagesDisadvantages
Microwave-Assisted Synthesis Uses microwave energy to heat reactions directly and efficiently.Solvent-free conditions or green solvents.Rapid reaction times, increased yields, energy efficiency. researchgate.netRequires specialized equipment.
Ultrasound-Promoted Synthesis Utilizes ultrasonic waves to induce cavitation, enhancing chemical reactivity.Can be used in one-pot reactions.Shorter reaction times, improved yields. nih.govScale-up can be challenging.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product.One-pot synthesis.High atom economy, reduced waste, operational simplicity. tandfonline.comOptimization can be complex.
Catalysis in Green Solvents Employs environmentally benign solvents like water or glycerol.Use of catalysts like Niobium (V) chloride in glycerol.Reduced environmental impact, high yields. researchgate.netSubstrate solubility can be an issue.
Nanoparticle Catalysis Uses heterogeneous nanocatalysts (e.g., ZrO2/Fe3O4-MNPs) that are easily separable.Magnetic separation of catalysts.Catalyst reusability, high yields, easy work-up. researchgate.netCatalyst synthesis and characterization required.

These sustainable methodologies represent a significant shift from classical synthesis routes like the Friedländer, Doebner-Miller, or Conrad-Limpach syntheses, which are often associated with harsh conditions and environmental drawbacks. nih.govresearchgate.netijpsjournal.com

Exploiting Advanced Computational Approaches for Rational Design and Optimization

Rational drug design, which uses computational tools to predict the interaction between a drug candidate and its biological target, is integral to modern medicinal chemistry. patsnap.com These methods streamline the discovery process, enhance efficacy, and help in the optimization of lead compounds like quinolinone derivatives. patsnap.comnih.gov For the quinolinone scaffold, computational approaches are used to predict bioactivity, understand molecular interactions, and design novel derivatives with improved properties. researchgate.net

Key computational methodologies include molecular modeling, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) modeling. patsnap.comnih.gov Molecular docking, a prominent technique, predicts the preferred orientation of a molecule when bound to a target protein, providing insight into binding affinity and interaction patterns. patsnap.comresearchgate.net This is crucial for clarifying the binding mode of quinolones, for instance, as DNA gyrase inhibitors. researchgate.net QSAR models establish a mathematical relationship between a compound's chemical structure and its biological activity, allowing for the in silico prediction of activity for newly designed molecules. patsnap.comresearchgate.net

The table below summarizes key computational tools and their application in the design of quinolinone-based compounds.

Computational ToolApplicationExample of Insight for Quinolinones
Molecular Docking Predicts binding mode, affinity, and interactions of a ligand with a protein's active site. nih.govUsed to guide the design of 2-quinolones as DNA gyrase inhibitors by revealing key interactions between the ligand and protein residues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity to predict the potency of new compounds. mdpi.comA QSAR model was developed for 4-hydroxy-2-quinolone derivatives to predict their activity and guide the synthesis of more potent analogues. researchgate.net
Virtual Screening Screens large libraries of compounds to identify potential hits that are likely to bind to a drug target. nih.govCan be used to identify novel quinolinone scaffolds from compound libraries that may interact with a specific therapeutic target. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to assess the stability of a drug-target complex. patsnap.comProvides insights into the stability and behavior of a quinolinone inhibitor within the binding pocket of its target enzyme over time. patsnap.com
Homology Modeling Constructs a 3D model of a target protein based on the structure of a related, known protein. patsnap.comCan be used to create a model of a target enzyme when an experimental structure is unavailable, enabling structure-based design of quinolinone inhibitors. patsnap.com

These computational strategies allow for the targeted optimization of quinolinone derivatives, improving properties such as potency and selectivity while minimizing off-target effects. nih.govmdpi.com

Deeper Elucidation of Molecular Mechanisms and Interactions

Understanding how quinolinone-based molecules interact with their biological targets at a molecular level is critical for developing effective and safe therapeutics. Research in this area focuses on identifying the specific binding sites, the nature of the chemical interactions, and the downstream biological consequences.

Quinolones are well-known for their ability to act as "topoisomerase poisons," converting essential enzymes like DNA gyrase and topoisomerase IV into cellular toxins that fragment the bacterial genome. nih.gov They achieve this by binding at the enzyme-DNA interface and physically blocking the re-ligation of cleaved DNA strands. nih.gov A key aspect of this interaction involves a water-metal ion bridge that is often disrupted by resistance-causing mutations in the target enzymes. nih.gov

However, the interactions of quinolinones are not limited to topoisomerases. The discovery of quinolinone derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) revealed that these molecules can bind to an allosteric site, a location on the enzyme distinct from the active site. nih.gov This finding opens up new avenues for designing highly selective inhibitors.

The study of Structure-Activity Relationships (SAR) is fundamental to understanding these interactions. mdpi.com Small chemical modifications to the quinoline (B57606) ring, such as the addition of halogen or carboxyl groups, can significantly alter a molecule's solubility, stability, and affinity for specific protein targets. mdpi.com Halogenation, for instance, can enhance lipophilicity and improve penetration into the central nervous system. mdpi.com

Target/Interaction TypeMechanismImplication for Drug Design
DNA Gyrase/Topoisomerase IV Binds to the enzyme-DNA complex, stabilizing DNA cleavage and preventing re-ligation. nih.govDesign focuses on optimizing interactions within the cleavage-ligation active site to enhance poisoning activity.
Allosteric Site Binding (e.g., mIDH1) Binds to a regulatory site on the enzyme, inducing a conformational change that inhibits its function. nih.govAllows for the development of highly selective inhibitors with potentially fewer off-target effects compared to active-site binders.
Pharmacokinetic Interactions Can interact with other substances, affecting absorption and metabolism. For example, bioavailability can be reduced by co-administration with Mg++-containing antacids. nih.govDesign must consider metabolic stability and potential drug-drug interactions to ensure therapeutic efficacy.

Deeper elucidation of these molecular interactions, combining experimental techniques like X-ray crystallography with computational methods, is essential for the rational design of next-generation quinolinone-based therapeutics. nih.gov

Addressing Current Challenges and Identifying Novel Opportunities in Quinolinone Chemistry

Despite the therapeutic potential of the quinolinone scaffold, several challenges remain in its synthesis and clinical application. However, these challenges also create new opportunities for innovation in medicinal chemistry.

A primary challenge lies in the synthesis of complex or polysubstituted quinolines, which can suffer from issues like limited substrate scope, moderate selectivity, and the reliance on costly and environmentally harmful precious metal catalysts. mdpi.com The development of green and sustainable synthetic methods, as discussed previously, is a direct response to this challenge and represents a major opportunity for the field. nih.govresearchgate.net

Another significant hurdle is the emergence of drug resistance, particularly in infectious diseases, which diminishes the efficacy of existing drugs and drives the need for novel therapeutic agents. nih.gov This has spurred research into new quinoline derivatives and quinoline-hybrid molecules, where the quinolinone core is combined with other biologically active moieties to create drug candidates with potentially dual modes of action, improved activity, and the ability to overcome resistance mechanisms. nih.gov

Furthermore, translating promising quinoline-based compounds from preclinical studies to clinical success can be difficult, sometimes due to safety concerns or an unfavorable off-target activity profile. mdpi.com This highlights the challenge of balancing pharmacological potency with minimal toxicity. mdpi.com

AreaChallengeNovel Opportunity
Synthesis Reliance on precious metal catalysts; harsh conditions; limited scope for complex derivatives. mdpi.comDevelopment of green, catalytic, and one-pot synthesis methods to improve efficiency and sustainability. nih.govresearchgate.net
Biological Efficacy Emergence of drug resistance to existing quinoline-based drugs. nih.govDesign of quinoline-hybrid molecules to create agents with dual modes of action and overcome resistance. nih.gov
Drug Delivery Poor solubility or inability of polar derivatives to cross biological membranes like the blood-brain barrier.Use of nanotechnology (e.g., polymeric nanoparticles, exosomes) to enhance stability and achieve targeted delivery. mdpi.com
Clinical Translation Balancing high potency with a clean off-target profile to avoid toxicity and ensure safety. mdpi.comIntegrating advanced computational screening with detailed SAR investigations to design highly selective molecules with minimized toxicity. mdpi.com

Future research will focus on leveraging these opportunities, such as employing nanotechnology to overcome delivery challenges for polar quinoline derivatives or using advanced computational screening to design highly selective compounds from the outset. mdpi.com By addressing these challenges head-on, the scientific community can unlock the full therapeutic potential of the quinolinone scaffold.

Q & A

Q. What are the common synthetic routes for 7-Chloro-3-nitro-1H-quinolin-2-one, and how are reaction conditions optimized for yield?

  • Methodological Answer : Synthesis typically involves halogenation and nitration of quinolinone precursors. For example, highlights methods using sodium hydroxide in methanol/water under reflux, or Grubbs catalyst-mediated ring-closing metathesis (RCM) in dichloromethane . Optimization may include adjusting reaction time (e.g., overnight reflux vs. 15-minute rt reactions), solvent polarity, and catalysts (e.g., magnesium/ammonium chloride systems) to improve yields. A comparison of routes is summarized below:
MethodReagents/CatalystsSolventYield (%)Reference
Ring-Closing Metathesis (RCM)Grubbs catalystDichloromethane~75
Acid-Catalyzed CyclizationHCl, acetic acidWater/Acetonitrile60-70
Halogenation-Nitration SequenceNaI, triethylamineAcetonitrile50-65

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : 1H/13C-NMR and HRMS are critical. For example, confirms structures of analogous quinolinones via 1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (m/z matching calculated values within 3 ppm error) . IR spectroscopy can validate nitro groups (stretching ~1520–1350 cm⁻¹), while X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. notes that solubility challenges in biological assays may require derivatization (e.g., carboxylate esters) or co-solvents (e.g., 10% DMSO in PBS) . Pre-formulation studies using Hansen solubility parameters or pH-dependent solubility profiling are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or solvent effects. Cross-validation with computational tools (e.g., DFT-based NMR prediction) and complementary techniques like X-ray crystallography (e.g., ’s dihydroisoquinolinone structure) is advised . For example, resolves aromatic proton assignments via 2D-COSY and NOESY experiments .

Q. What strategies improve the compound’s solubility in biological assays without compromising stability?

  • Methodological Answer :
  • Co-solvents : Use biocompatible solvents (e.g., PEG-400) at <5% v/v.
  • Prodrug Design : Synthesize phosphate esters () or carboxylate derivatives (e.g., ethyl esters in ) for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins, as suggested by solubility challenges in .

Q. How do alternative synthesis methods (e.g., solid-phase vs. solution-phase) impact scalability and purity?

  • Methodological Answer :
  • Solid-Phase Synthesis (): Enables high-throughput generation of derivatives via immobilized intermediates (e.g., BAL linker systems) but may require harsh cleavage conditions (TFA), reducing scalability .
  • Solution-Phase Routes (): Scalable via continuous flow reactors but require rigorous purification (e.g., column chromatography) to remove regioisomers . Purity is validated via HPLC (e.g., >97% in ) .

Q. What computational methods assist in predicting reactivity or optimizing synthetic pathways?

  • Methodological Answer :
  • Docking Studies : Predict bioactivity (e.g., ’s ligand-protein docking for antiviral targets) .
  • DFT Calculations : Model transition states for nitration/halogenation steps to optimize regioselectivity.
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible routes, as noted in ’s computational drug design course .

Data Contradiction Analysis

  • Example : reports conflicting yields for RCM (75%) vs. acid-catalyzed cyclization (60–70%). This may stem from catalyst loading (5 mol% Grubbs vs. excess HCl) or side reactions (e.g., hydrolysis). Researchers should replicate conditions precisely and characterize by-products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.